6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol
CAS No.: 1805580-01-1
Cat. No.: VC2975991
Molecular Formula: C7H3BrF4O2
Molecular Weight: 274.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805580-01-1 |
|---|---|
| Molecular Formula | C7H3BrF4O2 |
| Molecular Weight | 274.99 g/mol |
| IUPAC Name | 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol |
| Standard InChI | InChI=1S/C7H3BrF4O2/c8-3-1-2-4(5(9)6(3)13)14-7(10,11)12/h1-2,13H |
| Standard InChI Key | YSYNWSMUZYYJRT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1OC(F)(F)F)F)O)Br |
| Canonical SMILES | C1=CC(=C(C(=C1OC(F)(F)F)F)O)Br |
Introduction
Structural Information
6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol is a substituted phenol with the molecular formula C7H3BrF4O2 and a molecular weight of 274.99 g/mol. The compound features three key functional groups attached to the phenolic ring: a bromine atom at position 6, a fluorine atom at position 2, and a trifluoromethoxy group (-OCF3) at position 3. This arrangement of electron-withdrawing groups significantly influences the compound's electronic properties and reactivity .
Molecular Identifiers
The compound can be identified using various chemical notations and identifiers as shown in Table 1:
| Identifier Type | Value |
|---|---|
| CAS Number | 1805580-01-1 |
| MDL Number | MFCD28740790 |
| SMILES | C1=CC(=C(C(=C1OC(F)(F)F)F)O)Br |
| InChI | InChI=1S/C7H3BrF4O2/c8-3-1-2-4(5(9)6(3)13)14-7(10,11)12/h1-2,13H |
| InChIKey | YSYNWSMUZYYJRT-UHFFFAOYSA-N |
| PubChem Compound ID | 122237355 |
Predicted Collision Cross Section Data
Mass spectrometry analysis of this compound yields predictable collision cross section (CCS) values for various adducts, providing valuable reference data for analytical chemists. Table 2 summarizes these predicted values:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 274.93254 | 162.2 |
| [M+Na]+ | 296.91448 | 162.9 |
| [M+NH4]+ | 291.95908 | 163.8 |
| [M+K]+ | 312.88842 | 163.0 |
| [M-H]- | 272.91798 | 157.0 |
| [M+Na-2H]- | 294.89993 | 161.8 |
| [M]+ | 273.92471 | 159.6 |
| [M]- | 273.92581 | 159.6 |
This CCS data is particularly useful for identification and characterization of the compound in complex mixtures using ion mobility mass spectrometry techniques .
Physical and Chemical Properties
Chemical Properties
The chemical reactivity of 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol is significantly influenced by its three electron-withdrawing substituents. The presence of the bromine atom provides a reactive site for various transformations including cross-coupling reactions. The fluorine atom at position 2 and the trifluoromethoxy group at position 3 both contribute to the compound's electronic profile, affecting its acidity and nucleophilicity.
Key chemical properties include:
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Enhanced acidity of the phenolic hydroxyl group due to electron-withdrawing substituents
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Potential for substitution reactions, particularly at the bromine position
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Decreased nucleophilicity of the aromatic ring compared to unsubstituted phenol
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Potential for directed ortho-metallation chemistry facilitated by the phenolic hydroxyl group
Applications and Uses
Research Applications
6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol has several applications in research settings:
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As a chemical building block in organic synthesis, particularly for the preparation of pharmaceutically relevant compounds
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As an intermediate in the synthesis of agrochemicals, exploiting the reactivity of the bromine position
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As a model compound for studying the effects of electron-withdrawing groups on phenol reactivity
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In studies involving structure-activity relationships of halogenated phenols
Comparative Analysis with Related Compounds
To better understand the chemical and biological properties of 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol, it is useful to compare it with structurally related compounds. Table 3 presents a comparison of key characteristics:
This comparison illustrates how minor structural variations can potentially lead to significant differences in physical properties, chemical reactivity, and biological activity.
Research Findings and Future Directions
Current research involving 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol is primarily focused on its utility as a chemical building block. The presence of three different halogen-containing groups (Br, F, and OCF3) provides multiple sites for selective functionalization, making it valuable in diverse synthetic pathways.
Current Research Areas
Based on the available literature on similar compounds, current research may involve:
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Investigation of selective functionalization reactions at the bromine position using transition metal-catalyzed cross-coupling reactions
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Exploration of the compound's potential biological activities, particularly in relation to its electron-withdrawing substituents
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Development of structure-activity relationships for halogenated phenols in various applications
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Utilization as a precursor in the synthesis of more complex molecules with potential pharmaceutical or agricultural applications
Future Research Directions
Future research on this compound could potentially explore:
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More efficient and selective synthetic routes
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Detailed evaluation of biological activities against various targets
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Structure-activity relationship studies comparing various halogenated phenols
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Development of novel materials exploiting the unique electronic properties conferred by the combination of bromine, fluorine, and trifluoromethoxy substituents
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Investigation of potential applications in fluorine chemistry and radiochemistry
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